N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide
Description
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Properties
IUPAC Name |
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-15-16(12(2)21-25-15)20-17(23)14-8-4-5-10-22(14)18(24)13-7-6-9-19-11-13/h6-7,9,11,14H,3-5,8,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVDEGOWAYQPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)NC(=O)C2CCCCN2C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 5-ethyl-3-methyl-1,2-oxazole, pyridine-3-carboxylic acid, and piperidine derivatives. Common synthetic routes may involve:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: The oxazole derivative can be coupled with pyridine-3-carboxylic acid using coupling reagents such as EDCI or DCC.
Amidation: The final step involves the formation of the carboxamide bond, typically using amide coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide analogs: Compounds with similar structures but different substituents.
Piperidine carboxamides: A class of compounds with a piperidine ring and carboxamide functional group.
Oxazole derivatives: Compounds containing the oxazole ring with various substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
